COX-2 Selectivity of the 4-Sulfamoylphenyl Derivative Relative to COX-1
The 4-sulfamoylphenyl derivative of the target compound, 4-[5-(2-methoxy-phenyl)-3-trifluoromethyl-pyrazol-1-yl]-benzenesulfonamide, demonstrates high selectivity for the COX-2 enzyme over COX-1. In a direct comparison of its inhibitory activity against both isoforms, it shows a significantly lower IC50 for COX-2 [1].
| Evidence Dimension | Inhibitory Concentration (IC50) |
|---|---|
| Target Compound Data | IC50 = 288 nM |
| Comparator Or Baseline | COX-1 (IC50 = 100,000 nM) |
| Quantified Difference | ~347-fold selectivity for COX-2 |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This quantitative selectivity is crucial for developing anti-inflammatory agents with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.
- [1] BindingDB. BDBM50057555: 4-[5-(2-Methoxy-phenyl)-3-trifluoromethyl-pyrazol-1-yl]-benzenesulfonamide. Entry ID: 50041319. View Source
